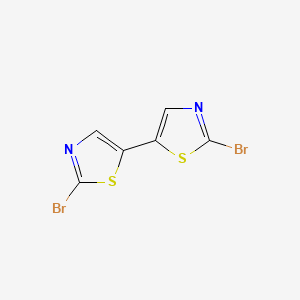

2,2'-Dibromo-5,5'-bithiaZole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2Br2N2S2 |

|---|---|

Molecular Weight |

326.0 g/mol |

IUPAC Name |

2-bromo-5-(2-bromo-1,3-thiazol-5-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H2Br2N2S2/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H |

InChI Key |

MTGXDGXSMKXRLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Br)C2=CN=C(S2)Br |

Origin of Product |

United States |

Reactivity and Derivatization Strategies for 2,2 Dibromo 5,5 Bithiazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the 2,2'-Dibromo-5,5'-bithiazole core are amenable to various palladium-catalyzed cross-coupling reactions, providing efficient pathways for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to constructing extended π-conjugated systems for organic electronics and to synthesizing novel heterocyclic compounds with potential biological activity. atomfair.comatomfair.com

The Suzuki-Miyaura coupling is a widely used method for the functionalization of 2,2'-Dibromo-5,5'-bithiazole. fishersci.com This reaction involves the palladium-catalyzed coupling of the dibrominated bithiazole with an organoboron reagent, typically a boronic acid or ester. The versatility of the Suzuki coupling lies in its tolerance of a wide range of functional groups and its generally mild reaction conditions. fishersci.comnih.gov

In a typical procedure, 2,2'-Dibromo-5,5'-bithiazole is reacted with a boronic acid or ester in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), and a base. fishersci.com The reaction is often carried out in a solvent system like a mixture of dioxane and water. nih.gov This methodology has been successfully applied to synthesize a variety of bithiazole-based conjugated polymers. For instance, the direct arylation polycondensation of 5,5′-dibromo-2,2′-bithiazole with other aromatic monomers has been achieved using a palladium catalyst. nii.ac.jp

The Suzuki-Miyaura coupling offers a robust and flexible route to a diverse array of functionalized bithiazoles, making it a cornerstone technique in the development of new materials and potential therapeutic agents.

The Stille coupling reaction provides another powerful tool for the derivatization of 2,2'-Dibromo-5,5'-bithiazole. This reaction involves the palladium-catalyzed cross-coupling of the dibromobithiazole with an organostannane reagent, such as a trialkyltin or triaryltin compound. researchgate.net Stille coupling is particularly useful for creating complex molecular architectures and has been employed in the synthesis of various functional materials. rsc.org

A notable application of the Stille coupling is the synthesis of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. researchgate.netresearchgate.net This was achieved by reacting 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole with 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole in the presence of a palladium catalyst, Pd(Ph3P)2Cl2, in refluxing toluene (B28343). researchgate.netresearchgate.net This specific derivatization highlights the utility of the Stille reaction in constructing donor-acceptor type molecules, which are of interest in organic electronics. Similarly, Stille-type cross-coupling procedures are utilized to prepare a variety of functionalized 2,2'-bipyridines from their brominated precursors. researchgate.net

The selective and stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) has also been demonstrated through consecutive Stille couplings, showcasing the precise control achievable with this method. researchgate.net This step-by-step approach allows for the synthesis of unsymmetrically substituted bipyridines, further expanding the molecular diversity accessible from dibrominated precursors.

The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a powerful method for forming carbon-carbon bonds and has been applied to the synthesis of various heterocyclic compounds. wikipedia.orgorgsyn.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. orgsyn.org While specific studies focusing solely on the Negishi coupling of 2,2'-Dibromo-5,5'-bithiazole are not extensively detailed in the provided search results, the general principles of Negishi coupling are highly relevant.

The reaction typically involves the coupling of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org The organozinc reagents can be prepared from the corresponding organic halides. orgsyn.org The Negishi coupling allows for the connection of sp³, sp², and sp hybridized carbon atoms, making it a versatile tool in organic synthesis. wikipedia.org Given its broad applicability and effectiveness in creating C-C bonds with other heterocyclic systems, it represents a viable and potent strategy for the functionalization of 2,2'-Dibromo-5,5'-bithiazole. rsc.orgillinois.edu Recent advancements have even led to the development of photochemically enhanced Negishi cross-coupling protocols. beilstein-journals.orgnih.gov

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in synthesizing nitrogen-containing compounds. nih.govnih.gov These reactions have been applied to create novel quinoidal 2,2'-bithiazole (B7772081) structures. Quinoidal systems are of interest due to their unique electronic properties.

Research has shown the synthesis of novel electron acceptors, which are bithiazole analogues of tetracyanodiphenoquinodimethane (TCNDQ), through a palladium-catalyzed coupling reaction of a dibrominated precursor with sodium dicyanomethanide. researchgate.net This reaction leads to the formation of a planar structure with a double bond in the E-configuration, demonstrating strong electron-accepting capabilities. researchgate.net Furthermore, the synthesis of (2E,5Z,5′Z)-5,5′-diarylimino quinoidal 2,2′-bithiazoles has been achieved through a high-yielding synthetic route. researchgate.net

These examples underscore the power of palladium-catalyzed C-N coupling in accessing complex, electronically active bithiazole derivatives that would be challenging to prepare through other methods. rsc.org

Preparation of Organometallic Precursors for Further Functionalization (e.g., stannyl (B1234572) moieties)

The conversion of the bromine substituents of 2,2'-Dibromo-5,5'-bithiazole into organometallic species is a crucial step for subsequent cross-coupling reactions. This strategy allows for the creation of versatile intermediates that can participate in a wider range of chemical transformations.

One common approach is the preparation of organostannane derivatives. For example, 5,5'-bis(trimethylstannyl)-2,2'-bithiazole can be synthesized from a bromothiazole derivative. This stannylated bithiazole then serves as a key precursor for Stille coupling reactions, enabling the introduction of various aryl and heteroaryl groups. researchgate.net

Another important transformation is the formation of organolithium or organozinc species. While not explicitly detailed for 2,2'-Dibromo-5,5'-bithiazole in the provided results, the synthesis of brominated thiazoles as precursors for creating conjugated materials is a known strategy. researchgate.net These brominated intermediates can undergo lithium-halogen exchange to generate highly reactive organolithium species, which can then be used in a variety of subsequent reactions. Similarly, the formation of organozinc reagents is a key step in Negishi cross-coupling reactions. orgsyn.org The generation of these organometallic precursors from 2,2'-Dibromo-5,5'-bithiazole would significantly broaden its applicability in the synthesis of complex molecules. dokumen.pub

Introduction of Diverse Aryl and Heteroaryl Groups

The functionalization of the 2,2'-bithiazole core at the 5- and 5'-positions with various aryl and heteroaryl moieties is a critical strategy for tuning its electronic and photophysical properties. This derivatization is essential for developing advanced materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of these groups is predominantly achieved through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and direct C-H arylation. These techniques offer versatile and efficient pathways to construct complex π-conjugated systems built upon the 2,2'-bithiazole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and widely used tools for forming carbon-carbon bonds. For a substrate like 2,2'-Dibromo-5,5'-bithiazole, the bromine atoms serve as effective leaving groups, enabling reactions with a variety of organometallic reagents. The Suzuki-Miyaura and Stille couplings are among the most frequently employed methods for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. jmchemsci.comlibretexts.org This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. jmchemsci.comnih.gov The general applicability of Suzuki coupling makes it a go-to method for synthesizing 5,5'-diaryl- and 5,5'-diheteroaryl-2,2'-bithiazoles.

For example, the double Suzuki cross-coupling of 2,2'-Dibromo-5,5'-bithiazole with heteroarylboronic acids, such as thiophen-2-ylboronic acid, can be performed to synthesize target molecules like 5,5'-di(thiophen-2-yl)-2,2'-bithiazole. These reactions typically utilize a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like aqueous dioxane. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Yield |

| 2,2'-Dibromo-5,5'-bithiazole | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 5,5'-di(thiophen-2-yl)-2,2'-bithiazole | Good to Excellent |

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) and is catalyzed by palladium. nih.govcore.ac.uk While organotin reagents are often toxic, the Stille reaction is highly effective and tolerant of many functional groups, proceeding under neutral and mild conditions. nih.gov It is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.

A documented application is the synthesis of donor-acceptor-donor (D-A-D) molecules for materials science. researchgate.net In one example, a derivative, 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole, was successfully coupled with an organostannane to introduce carbazole (B46965) units. The reaction with 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole, catalyzed by Dichlorobis(triphenylphosphine)palladium(II) [Pd(Ph₃P)₂Cl₂] in refluxing toluene, afforded the desired 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole in a high yield of 85%. researchgate.net This demonstrates the efficiency of the Stille protocol for attaching complex aryl groups to the bithiazole core. researchgate.net

Table 2: Stille Coupling Reaction for Aryl Group Introduction

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Product | Yield |

| 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole | 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole | Pd(Ph₃P)₂Cl₂ | Toluene | Reflux | 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | 85% researchgate.net |

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. nih.govmdpi.com This method avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of organometallic reagents), instead forming a C-C bond by directly coupling a C-H bond with a C-Halide bond. nih.gov

In the context of 2,2'-Dibromo-5,5'-bithiazole, it can serve as the aryl halide partner in a direct arylation polycondensation with a heteroaromatic compound that possesses reactive C-H bonds. This approach has been used to synthesize a variety of novel π-conjugated copolymers. For instance, direct arylation polycondensation of 5,5′-dibromo-2,2′-bithiazole with monomers like 4,4′-di(2-octyldodecyl)-2,2′-bithiazole has been investigated. nih.gov The reaction, catalyzed by a palladium complex such as Pd(PCy₃)₂, proceeds by activating the C-H bonds at the 5,5'-positions of the unsubstituted bithiazole monomer to couple with the C-Br bonds of the dibrominated monomer. nih.gov Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial to achieve high molecular weight polymers and minimize side reactions like homo-coupling. nih.govacs.org

Table 3: Direct Arylation Polycondensation Reaction

| Monomer A (C-Br) | Monomer B (C-H) | Catalyst | Additive/Base | Solvent | Temperature | Product |

| 5,5′-dibromo-2,2′-bithiazole | 4,4′-di(2-octyldodecyl)-2,2′-bithiazole | Pd(PCy₃)₂ | 1-Adamantanecarboxylic acid / K₂CO₃ | N,N-diethylpropanamide | 100 °C | Alternating copolymer |

These derivatization strategies underscore the versatility of 2,2'-Dibromo-5,5'-bithiazole as a foundational building block for constructing complex, functional organic materials with tailored properties for a range of electronic applications.

Applications in Conjugated Polymer and Oligomer Chemistry

2,2'-Dibromo-5,5'-bithiazole as a Key Monomer in Polycondensation

2,2'-Dibromo-5,5'-bithiazole is extensively utilized as a key monomer in various polycondensation reactions to construct the backbone of conjugated polymers. The bromine atoms at the 5 and 5' positions provide reactive sites for carbon-carbon bond formation, enabling the creation of extended π-conjugated systems.

Direct (Hetero)arylation Polymerization (DHAP) Investigations

Direct (hetero)arylation polymerization (DHAP) has emerged as a more environmentally friendly and cost-effective alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations. rsc.org This method involves the direct coupling of a C-H bond with a C-X (halide) bond, reducing the need for pre-functionalized organometallic monomers. rsc.orgcapes.gov.br

In the context of 2,2'-Dibromo-5,5'-bithiazole, DHAP has been explored for the synthesis of donor-acceptor copolymers. For instance, studies have investigated the polymerization of 5,5'-dibromo-2,2'-bithiazole (B8738678) with monomers like bisthienyl diketopyrrolopyrrole (DPP). rsc.orgrsc.org One study synthesized two bisthienyl DPP-bithiazole based copolymers via different DHAP routes. rsc.org When 5,5'-dibromo-2,2'-bithiazole was polymerized with a bisthienyl DPP, the resulting polymer (PA-1) exhibited poor solubility and performance in organic thin-film transistors (OTFTs). rsc.orgrsc.org In contrast, a synthetic route using a dibrominated bisthienyl DPP and 2,2'-bithiazole (B7772081) as monomers yielded a polymer (PB-1) with significantly improved solubility, higher crystallinity, and excellent charge transport properties. rsc.orgrsc.org This highlights that while DHAP is a promising technique, the choice of monomers and reaction conditions is crucial for achieving desired polymer characteristics. rsc.org

Research has also demonstrated that 2,2'-bithiazole can be a suitable monomer for constructing conjugated polymers with good electron transport performance via DHAP. rsc.org The optimization of DHAP conditions, such as the choice of catalyst, solvent, and additives, is an active area of research to produce high-molecular-weight polymers with well-defined structures. nii.ac.jp

Organometallic Polycondensation Methods (e.g., using Zerovalent Nickel Complexes)

Organometallic polycondensation, particularly using zerovalent nickel complexes like a mixture of bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)2] and a neutral ligand such as 2,2'-bipyridyl, is a well-established method for the dehalogenative polycondensation of dihaloaromatic compounds. oup.comoup.comresearchgate.net This technique has been successfully applied to synthesize poly(2,2'-bithiazole-5,5'-diyl)s from 5,5'-dibromo-2,2'-bithiazoles. oup.com

The process involves the oxidative addition of the C-Br bond to the Ni(0) complex, followed by reductive elimination to form the C-C bond between the monomer units. wiley-vch.de This method is effective for producing a variety of heteroaromatic poly(arylene)s, including those with imine nitrogen atoms, which exhibit interesting electrical and optical properties. oup.com The resulting poly(2,2'-bithiazole-5,5'-diyl)s have shown potential for applications due to their high thermal stability and ability to undergo n-doping. oup.com

The Yamamoto-type polycondensation, a Ni(0)-mediated method, is also used for synthesizing polymers from dibrominated monomers. For example, it was employed to create a biphenyl (B1667301) polymer that was a precursor to a poly-2,7-(9,10-dialkylphenanthrylene). mpg.de

Stille and Suzuki Polymerization Pathways

Stille and Suzuki cross-coupling reactions are among the most widely used methods for synthesizing conjugated polymers due to their reliability and ability to create well-defined structures. acs.org

Stille Polymerization involves the palladium-catalyzed coupling of an organotin compound with an organohalide. In the context of 2,2'-Dibromo-5,5'-bithiazole, this monomer can be coupled with a distannylated comonomer. For example, a new donor-acceptor copolymer, poly(thieno[3,2-b]thiophene-alt-bithiazole) (PTTBTz), was synthesized via a Pd-catalyzed Stille-coupling reaction. researchgate.net This polymer demonstrated high thermal stability and a relatively low-lying HOMO energy level. researchgate.net Similarly, copolymers of thiazolothiazole with bithiazole have been synthesized using Stille coupling. acs.org

Suzuki Polymerization utilizes a palladium catalyst to couple an organoboron compound with an organohalide. This method has been employed to synthesize a series of donor-acceptor conjugated polymers containing an electron-rich block and an electron-deficient bithiazole block. nycu.edu.tw For instance, 2,2'-Dibromo-5,5'-bithiazole can be used as the dihalogenated monomer and coupled with a diboronic acid or ester derivative of an electron-rich unit. nycu.edu.tw This approach allows for the fine-tuning of the polymer's optical and electrochemical properties by varying the comonomer. nycu.edu.tw

| Polymerization Method | Key Features | Example Application with 2,2'-Dibromo-5,5'-bithiazole |

| Direct (Hetero)arylation Polymerization (DHAP) | Atom-economical, avoids pre-functionalized monomers. capes.gov.br | Synthesis of bisthienyl DPP-bithiazole copolymers. rsc.orgrsc.org |

| Organometallic Polycondensation (Zerovalent Nickel) | Dehalogenative polymerization of dihaloaromatics. oup.com | Synthesis of poly(2,2'-bithiazole-5,5'-diyl)s. oup.com |

| Stille Polymerization | Pd-catalyzed coupling of organotin and organohalide. | Synthesis of poly(thieno[3,2-b]thiophene-alt-bithiazole). researchgate.net |

| Suzuki Polymerization | Pd-catalyzed coupling of organoboron and organohalide. | Synthesis of cyclopentadithiophene-bithiazole copolymers. nycu.edu.tw |

Design and Synthesis of Bithiazole-Containing Copolymers

The incorporation of the electron-deficient 2,2'-bithiazole unit into copolymers is a key strategy for developing materials for organic electronics, particularly for applications in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).

Donor-Acceptor (D-A) Type Copolymers

The donor-acceptor (D-A) approach is a fundamental concept in the design of low band-gap conjugated polymers. mdpi.com By alternating electron-donating and electron-accepting units along the polymer backbone, an intramolecular charge transfer can be induced, which lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and reduces the polymer's band gap. mdpi.com

2,2'-Bithiazole and its derivatives are frequently used as the acceptor moiety due to their electron-deficient nature. mdpi.comresearchgate.net These have been copolymerized with various donor units, such as cyclopentadithiophene (CPDT), dithienosilole (DTS), carbazole (B46965), and dithienopyrrole, to create a range of D-A copolymers. mdpi.comresearchgate.netepa.govacs.org For example, copolymers of CPDT with various bithiazole-based acceptor units have been synthesized, resulting in materials with broad absorption spectra and narrow electrochemical band gaps, making them suitable for solar cell applications. acs.orgnycu.edu.tw The properties of these D-A copolymers can be finely tuned by modifying the structure of either the donor or the acceptor unit. nycu.edu.twresearchgate.net

| Donor Unit | Acceptor Unit | Resulting Polymer Properties | Reference(s) |

| Cyclopentadithiophene (CPDT) | Bithiazole (BTz) | Narrow band gap, broad absorption, suitable for PSCs. | mdpi.comacs.orgnycu.edu.tw |

| Dithienosilole (DTS) | Bithiazole (BTz) | Promising photovoltaic properties, PCE of 2.86% in one study. | researchgate.netepa.gov |

| Carbazole | Bithiazole (BTz) | Synthesized for PSC applications. | researchgate.netepa.gov |

| Dithienopyrrole | Bithiazole (BTz) | Synthesized for PSC applications. | nycu.edu.twresearchgate.net |

Alternating Copolymers with Electron-Rich and Electron-Deficient Units

The synthesis of strictly alternating copolymers containing electron-rich and electron-deficient units is a powerful strategy for controlling the properties of the resulting materials. Thiophene is a classic example of an electron-rich unit, while thiazole (B1198619) is considered electron-deficient. researchgate.net

Copolymers alternating between bithiophene (an electron-rich unit) and bithiazole (an electron-deficient unit) have been prepared. researchgate.net These materials often exhibit a strong tendency to self-assemble. researchgate.net The combination of electron-rich units like cyclopentadithiophene (CPDT) or dithienosilole with electron-deficient units such as benzothiadiazole (BT) or bithiazole (BTz) has led to the development of numerous high-performance polymers for solar cells. mdpi.commdpi.comscispace.com For instance, copolymers containing CPDT as the donor and bithiazole as the acceptor have been shown to achieve power conversion efficiencies of over 3% in polymer solar cells. mdpi.com

The synthesis of these alternating copolymers is typically achieved through cross-coupling reactions like Stille or Suzuki polymerization, which allow for precise control over the polymer sequence. acs.orgmdpi.com More recently, direct arylation polymerization has also been investigated for creating these alternating structures, offering a more direct synthetic route. scispace.com

Influence of Side Chains on Polymer Formation and Characteristics

The nature of the side chains attached to the poly(bithiazole) backbone is a critical determinant of the polymer's physical and electronic properties. Research has consistently shown that modifying these side chains can profoundly impact solubility, molecular weight, backbone planarity, and charge transport characteristics. acs.orgacs.org

One of the most significant effects of side chains is on polymer solubility. For instance, in the synthesis of head-to-tail regioregular poly(4-alkylthiazole)s, the choice of silyl (B83357) ether side chains proved crucial. acs.org A polymer featuring triisopropylsilyl (PTzTIP) side chains was found to be largely insoluble, whereas a similar polymer with diisobutyloctadecylsilyl (PTzDIBO) side chains was fully soluble in common organic solvents like hexane (B92381) and chloroform (B151607), achieving high number-averaged molecular weights (Mn) exceeding 100 kDa. acs.org Similarly, studies on poly(4-alkylthiazoles) with simple alkyl chains (n-C9H19 and n-C13H27) showed that while the bulk material was largely insoluble, the length of the alkyl chain influenced the solubility of trace fractions. acs.org The incorporation of branched 5-decylheptacyl side chains into a poly(dithienyldiketopyrrolopyrrole-bithiazole) (PDBTz) was specifically engineered to enhance solubility in more environmentally friendly, nonhalogenated solvents. acs.org

Beyond solubility, side chains can modulate the electronic energy levels of the polymer. In a study comparing bithiazole-based polymers, a polymer (P2) with an electron-donating oxygen atom in its side chain exhibited a slightly higher Highest Occupied Molecular Orbital (HOMO) level compared to a polymer (P3) with a simple alkyl side chain. nii.ac.jp In copolymers of bithiazole and benzodithiophene, the pattern and placement of side chains were found to systematically alter the planarity of the polymer main chain. acs.org This change in conformation directly influenced the material's absorption spectra, energy levels, and hole mobility, which increased from 4.7 × 10⁻⁴ to 0.06 cm² V⁻¹ s⁻¹ as the backbone became more planar. acs.org

Table 1: Influence of Side Chains on Poly(bithiazole) Properties

| Polymer | Side Chain | Key Characteristics | Source(s) |

|---|---|---|---|

| PTzTIP | Triisopropylsilyl | Largely insoluble in common organic solvents. | acs.org |

| PTzDIBO | Diisobutyloctadecylsilyl | Fully soluble; achieved Mn > 100 kDa. | acs.org |

| PDBTz | Branched 5-decylheptacyl | Enhanced solubility in nonhalogenated solvents. | acs.org |

| P2 (in study) | 2-octyldodecyloxy | Slightly higher HOMO level due to electron-donating oxygen atom. | nii.ac.jp |

| P1/P2 (in study) | Varying alkyl chains on benzodithiophene unit | More planar backbone, leading to higher hole mobility (up to 0.06 cm² V⁻¹ s⁻¹). | acs.org |

Electrochemical Polymerization Studies of Bithiazole Monomers

Electrochemical polymerization is a potent technique for synthesizing conjugated polymer films directly onto an electrode surface. Studies involving bithiazole-based monomers have demonstrated the formation of electroactive polymers with distinct properties. Bithiazole-containing polymers prepared via electrochemical polymerization of monomers like 5,5'-bis(2-thienyl)-4,4'-dimethyl-2,2'-bithiazole have shown good conductivity and stable electrochemistry. researchgate.net The redox potential of one such polymer was reported to be approximately 0.8 V versus a Saturated Calomel Electrode (SCE), a value intermediate between that of polythiophene and poly(alpha-bithiophene). researchgate.net

The inherent electron-deficient character of the bithiazole ring influences the electrochemical behavior of its polymers. Cyclic voltammetry studies of polymers containing only thiazole heterocycles indicate they are primarily capable of undergoing reduction (n-doping). researchgate.net This tendency was observed in poly-5,5'-(4,4'-dinonyl-2,2'-bithiazole), where the cathodic (reduction) current was significantly greater than the anodic (oxidation) current, suggesting a higher affinity for electrons. researchgate.net In alternating copolymers containing both bithiophene and bithiazole units, it was concluded that polymer oxidation is localized on the electron-rich bithiophene segments, while reduction is localized on the electron-deficient bithiazole segments. psu.edu

Furthermore, research has shown that it is possible to achieve successful electrochemical n-doping in polymers such as poly[4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl]. acs.org In some cases, the polymerization process can be facilitated by additives; for example, the electrochemical polymerization of certain bithiazole-metal complexes was aided by the presence of BF₃–Et₂O. psu.edu

Table 2: Electrochemical Properties of Bithiazole-Based Polymers

| Polymer/Monomer | Electrochemical Behavior | Reported Data | Source(s) |

|---|---|---|---|

| Poly-Ia (from 5,5'-bis(2-thienyl)-4,4'-dimethyl-2,2'-bithiazole) | Exhibits good conductivity and stable electrochemistry. | Redox potential of ~0.8 V vs SCE. | researchgate.net |

| Polymers with strictly thiazole heterocycles | Primarily capable of undergoing reduction (n-doping). | - | researchgate.net |

| Poly-5,5'-(4,4'-dinonyl-2,2'-bithiazole) | Shows a strong tendency to be charged through n-doping. | Cathodic current is much greater than anodic current. | researchgate.net |

| Bithiophene-bithiazole copolymers | Oxidation on bithiophene units; reduction on bithiazole units. | - | psu.edu |

| Poly[4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl] | Capable of successful electrochemical n-doping. | - | acs.org |

Regioregularity and Microstructural Control in Bithiazole Polymerization

Regioregularity, the specific orientation of monomer units within a polymer chain, is paramount in determining the final properties of conjugated polymers. In bithiazole polymers, controlling the connectivity—primarily distinguishing between Head-to-Tail (HT) and Head-to-Head (HH) couplings—dramatically alters the material's structure and electronic characteristics. researchgate.net

Significant progress has been made in synthesizing highly regioregular polythiazoles. Kumada-coupling polycondensation has been successfully employed to create head-to-tail regioregular poly(4-alkylthiazole)s. acs.orgacs.org The formation of this regular HT structure was unequivocally confirmed through NMR spectroscopy by comparing the product to a deliberately synthesized head-to-head–tail-to-tail (HH-TT) regioregular polybithiazole. acs.orgacs.org Polymers with HT couplings generally exhibit more planar structures and greater degrees of crystallinity in thin films compared to their HH counterparts. researchgate.net This increased planarity leads to more favorable electronic properties, such as lower redox potentials. researchgate.net

Microstructural control also extends to minimizing defects during polymerization. Direct (hetero)arylation polymerization (DHAP) is a powerful, more atom-economical method, but it can be susceptible to side reactions. rsc.orgnii.ac.jp Research on bisthienyl diketopyrrolopyrrole (DPP)-bithiazole copolymers showed that the choice of which monomer carries the bromo- substituents is critical. rsc.org When 5,5'-dibromo-2,2'-bithiazole was reacted with a DPP monomer, the resulting polymer (PA-1) had poor solubility and low crystallinity, likely due to α-β coupling side reactions. rsc.org Conversely, reacting 2,2'-bithiazole with a dibrominated DPP monomer produced a polymer (PB-1) with superior solubility, higher crystallinity, and dramatically better charge transport performance. rsc.org This demonstrates that strategic monomer design can control the microstructure and suppress defects. Similarly, in other direct arylation polycondensations, the choice of catalyst (e.g., PCy₃) and a lower reaction temperature were found to suppress homo-coupling side reactions, leading to polymers with fewer structural defects. nii.ac.jp

Table 3: Effect of Regioregularity and Microstructural Control

| Polymer Type / Coupling | Polymerization Method | Key Structural Feature | Resulting Properties | Source(s) |

|---|---|---|---|---|

| Head-to-Tail (HT) Poly(4-alkylthiazole)s | Kumada-Coupling Polycondensation | High regioregularity. | Confirmed HT structure via NMR; properties are highly dependent on side chains. | acs.orgacs.org |

| Polymers with HT couplings | General | More planar backbone structure. | Greater crystallinity in films; lower redox potentials compared to HH polymers. | researchgate.net |

| Polymers with HH couplings | General | Less planar backbone structure. | Lower crystallinity in films; higher redox potentials. Can have higher melting points. | researchgate.net |

| PB-1 (from 2,2'-bithiazole + dibromo-DPP) | Direct (hetero)arylation Polymerization (DHAP) | Fewer structural defects (less α-β coupling). | Improved solubility, higher crystallinity, excellent charge transport. | rsc.org |

| PA-1 (from 5,5'-dibromo-2,2'-bithiazole + DPP) | Direct (hetero)arylation Polymerization (DHAP) | More structural defects (more α-β coupling). | Poor solubility, ill-organized chain ordering, low charge transport performance. | rsc.org |

Contribution to Advanced Materials Research and Development

Organic Electronic and Optoelectronic Materials

The inherent electronic properties of the bithiazole unit, such as its electron deficiency and propensity for a planar conformation, make it a valuable component in the design of semiconductors for various organic electronic devices.

Polymeric Semiconductors for Organic Thin Film Transistors (OTFTs)

The development of high-performance, air-stable, electron-transporting (n-channel) polymeric semiconductors is critical for creating complex organic integrated circuits, such as CMOS-like logic. chemscene.com The bithiazole moiety has proven instrumental in achieving this goal. Its electron-deficient nature helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a polymer, facilitating stable electron transport. chemscene.com

A key example is the polymer PDBTz, synthesized by copolymerizing a 2,2'-bithiazole (B7772081) unit with dithienyldiketopyrrolopyrrole (TDPP). chemscene.commdpi.com This polymer exhibits unipolar n-channel characteristics in Organic Field-Effect Transistor (OFET) configurations. snnu.edu.cn The incorporation of the bithiazole unit is a stark contrast to isoelectronic polymers made with more electron-rich units like 2,2'-bithiophene, which typically display only hole-transport (p-channel) behavior. chemscene.commdpi.com This inversion of charge-carrier transport highlights the significant potential of bithiazole for creating dedicated electron-transport materials. mdpi.com Research has demonstrated that PDBTz can achieve notable performance metrics, establishing the utility of the bithiazole unit in OTFTs. chemscene.commdpi.com

| Polymer | Device Configuration | Charge Transport Type | Electron Mobility (μe) |

|---|---|---|---|

| PDBTz | Bottom-Gate/Bottom-Contact OFET | Unipolar n-channel | 0.3 cm² V⁻¹ s⁻¹ |

Active Materials for Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, the bithiazole unit is employed to design π-conjugated polymers that serve as photoactive materials. alfachemsp.com The thiazole (B1198619) ring system helps to create a more planar polymer backbone and deepens the Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for OPV device performance. alfachemsp.com

Researchers have designed and synthesized simple π-conjugated polymers consisting of 2,2'-bithiazole and alkylthiophenes. alfachemsp.com These polymers are notable for their straightforward synthesis compared to typical high-performance materials based on fused heteroaromatic rings. alfachemsp.com When incorporated into non-fullerene photovoltaic cells, these thiazole-based polymers have demonstrated significant power conversion efficiencies (PCEs). alfachemsp.com For instance, a polymer based on a 5,5'-bithiazole (B13893616) unit (PTN5) achieved a high PCE, demonstrating that careful molecular design using noncovalent interactions can lead to highly ordered structures and efficient devices. alfachemsp.com This work underscores that thiazole-based polymers are promising materials for the advancement of OPVs. alfachemsp.com

| Polymer | Polymer Backbone Unit | Power Conversion Efficiency (PCE) |

|---|---|---|

| PTN2 | 2,2'-Bithiazole | 4.3% |

| PTN5 | 5,5'-Bithiazole | 12.2% |

Development for Organic Light-Emitting Diodes (OLEDs)

The bithiazole moiety has been successfully integrated into new classes of conjugated polymers for use in polymer-based light-emitting diodes. alfachemsp.com These materials are noted for their high thermal and oxidative stability. alfachemsp.com Poly(4,4'-dialkyl-2,2'-bithiazole-5,5'-diyl)s, for example, exhibit photoluminescence in both solution and solid states. alfachemch.com

An electroluminescence device was fabricated using Poly(4,4'-dimethyl-2,2'-bithiazole-5,5'-diyl) (PMeBTz) as the active emitting layer. alfachemch.com This device successfully emitted red light, demonstrating the viability of this class of polymers in OLED applications. alfachemch.com Further research has focused on tuning the optical properties of bithiazole-based polymers through chemical modifications. The synthesis of N-oxidized bithiazole-based poly(arylenevinylene)s has yielded materials with high photoluminescence quantum yields that can serve as guest emitting materials in an OLED, where their deep HOMO energy level efficiently prevents hole trapping in the host material. nih.gov

| Emitting Layer | Max Wavelength (λmax) | Brightness @ 8V |

|---|---|---|

| PMeBTz | 680 nm (Red) | 100 cd m⁻² |

Role in the Engineering of Optically Active Materials

Atropisomerism is a form of chirality that arises from restricted rotation around a single bond, which can lead to stable, optically active stereoisomers. wikipedia.orgnih.gov This phenomenon is well-studied in biaryl compounds containing six-membered rings. snnu.edu.cn However, the synthesis of stable atropisomers from five-membered heterocyclic rings, such as bithiazole, presents a significant challenge due to a generally lower barrier to rotation around the inter-ring bond. mdpi.comexperimtsupplyshop.com Consequently, the use of 2,2'-Dibromo-5,5'-bithiazole as a direct precursor for the synthesis of stable, optically active materials with axial chirality is not a widely documented area of research. While methods exist for creating atropisomers from other heterocycles like thiophenes and furans, the application of these principles to generate configurationally stable bithiazole atropisomers remains a developing field. experimtsupplyshop.com

Supramolecular Assemblies and Coordination Chemistry Applications

The nitrogen atoms within the bithiazole scaffold provide ideal sites for coordination with metal ions, making its derivatives valuable ligands in supramolecular and coordination chemistry.

Ligand Design for Metal Complexation

The 2,2'-bithiazole unit possesses a bipyridyl-like core when in a syn orientation, which allows it to act as a chelating ligand that can form stable five-membered rings with metal ions. wikipedia.org This coordination ability has been explored with various transition metals and other elements. experimtsupplyshop.com Aromatic heterocyclic polymers containing bithiazole rings are considered good ligands for this purpose.

The coordination of bithiazole derivatives with cadmium(II) has been shown to produce both monomeric complexes and one-dimensional (1-D) coordination polymers. experimtsupplyshop.com In the monomeric complex [Cd(dm4bt)₂(NO₃)₂]·H₂O, the 2,2′-dimethyl-4,4′-bithiazole (dm4bt) ligand acts as a bidentate ligand, deforming from its natural anti conformation to a syn conformation to coordinate with the cadmium ion. experimtsupplyshop.com This coordination induces a significant change in the dihedral angle between the two thiazole rings. experimtsupplyshop.com Similarly, lead(II) complexes have been synthesized where the bithiazole ligand chelates the metal center, demonstrating the versatility of this scaffold in forming compounds with different coordination numbers and geometries. These studies confirm that the bithiazole framework is a robust and adaptable platform for designing ligands for metal complexation. experimtsupplyshop.com

| Compound/Ligand | Parameter | Value |

|---|---|---|

| Free dm4bt ligand | Conformation | anti |

| Dihedral Angle | 0° | |

| dm4bt in [Cd(dm4bt)₂(NO₃)₂]·H₂O | Conformation | syn (coordinated) |

| Dihedral Angle | 12.9–14.1° |

Formation of Metal-Organic Compounds and Networks

2,2'-Dibromo-5,5'-bithiazole is a pivotal precursor in the synthesis of sophisticated ligands for the construction of metal-organic compounds, including coordination polymers and metal-organic frameworks (MOFs). The two bromine atoms on the bithiazole core are not typically involved in direct coordination with metal ions; instead, they serve as highly reactive sites for carbon-carbon bond-forming reactions, such as Suzuki or Stille cross-coupling. ossila.com This strategic functionalization allows for the introduction of various coordinating moieties, transforming the core structure into a versatile multitopic ligand.

Through these coupling reactions, the bromine atoms can be substituted with groups like pyridyl, carboxylate, or imidazole (B134444) functions. The resulting elongated and functionalized ligands can then bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The geometry of the final network is dictated by the coordination preference of the metal ion and the spatial arrangement of the coordinating groups on the bithiazole-based ligand. For example, ligands derived from similar heterocyclic building blocks, such as 2,2'-bithiophen-5,5'-dicarboxylate, have been successfully used to synthesize novel MOFs with metal ions like Manganese(II). mdpi.com The specific arrangement of nitrogen and sulfur atoms within the bithiazole rings can also influence the electronic properties and potential catalytic or guest-binding capabilities of the resulting framework.

The table below summarizes examples of metal-organic frameworks constructed from ligands that are structurally analogous to derivatives of 2,2'-Dibromo-5,5'-bithiazole, illustrating the versatility of such heterocyclic building blocks in creating diverse network structures.

| Metal Ion | Ligand Backbone | Ancillary Ligand | Resulting Framework Topology |

| Mn(II) | 2,2′-bithiophen-5,5′-dicarboxylate | 2,2′-bipyridyl | 3D framework |

| Mn(II) | 2,2′-bithiophen-5,5′-dicarboxylate | 4,4′-dimethyl-2,2′-bipyridyl | 2D layer structure |

| Cd(II) | 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | di(p-carboxyphenyl)sulphone | 3D interpenetrated nets (cds type) mdpi.com |

Crystal Engineering of Bithiazole-Containing Systems

The field of crystal engineering leverages non-covalent interactions to control the assembly of molecules into well-defined solid-state architectures. 2,2'-Dibromo-5,5'-bithiazole is an excellent candidate for crystal engineering studies due to its rigid, planar structure and multiple sites for intermolecular interactions. The key interactions governing the packing of this molecule and its derivatives are halogen bonding and π–π stacking.

The bromine atoms in 2,2'-Dibromo-5,5'-bithiazole act as effective halogen bond donors. mdpi.com Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In crystals of bithiazole-containing systems, these bromine atoms can form robust interactions with Lewis basic sites such as the nitrogen or sulfur atoms of adjacent molecules (Br···N or Br···S). Furthermore, Br···Br interactions are also a common and influential packing motif in brominated organic compounds. mdpi.com The directionality and moderate strength of these halogen bonds make them a powerful tool for designing supramolecular assemblies with predictable structures. mdpi.comnih.gov

The following table details the types of non-covalent interactions that are instrumental in the crystal engineering of systems containing halogenated thiazoles and related heterocycles.

| Interaction Type | Donor | Acceptor | Typical Geometry/Characteristics |

| Halogen Bond | C-Br | N (thiazole) | Highly directional, with C-Br···N angle close to 180°. mdpi.com |

| Halogen Bond | C-Br | S (thiazole) | Directional interaction involving the sulfur lone pair. |

| Halogen Bond (Type II) | C-Br | Br-C | Involves C-Br···Br angles of ~90° and ~180°. mdpi.com |

| π–π Stacking | Bithiazole Ring | Bithiazole Ring | Parallel or offset arrangement of aromatic planes with inter-plane distances of 3.3–3.8 Å. |

Application in Sensor Development

Materials derived from 2,2'-Dibromo-5,5'-bithiazole are promising candidates for the development of chemical sensors. The inherent electronic properties of the bithiazole unit, combined with the versatility for chemical modification at the bromine positions, allows for the creation of materials that can detect specific analytes through electrochemical or optical signal changes. MOFs, which can be synthesized from derivatives of this compound, are particularly well-suited for sensing applications due to their high porosity and tunable chemical functionalities. nih.gov

The electron-deficient nature of the thiazole ring system makes bithiazole-containing polymers and molecules suitable as active components in electronic sensors. For example, organic thin-film transistors (OTFTs) based on derivatives of the structurally similar 5,5'-Dibromo-2,2'-bithiophene have been shown to detect analytes such as trinitrobenzene, methylphosphonic acid, and glucose in aqueous solutions with high sensitivity. ossila.com The interaction between the analyte and the semiconductor material modulates the transistor's current, providing a measurable signal.

Furthermore, bithiazole derivatives can be incorporated into fluorescent materials for use as optical sensors. The bithiazole unit can act as an electron acceptor or be part of a larger conjugated system in a donor-acceptor molecule. mdpi.com The fluorescence of such a molecule can be quenched or enhanced upon binding with a target analyte. This principle has been demonstrated in MOFs containing other thiazole-related heterocycles; for instance, a cadmium-based MOF with 2,1,3-benzothiadiazole (B189464) units exhibits bright luminescence that is effectively quenched in the presence of the toxic polyphenol gossypol, allowing for its sensitive detection. mdpi.com The ability to functionalize 2,2'-Dibromo-5,5'-bithiazole allows for the tuning of its electronic and photophysical properties to create selective and sensitive sensors for a wide range of environmental and biological targets.

Below is a table summarizing sensor applications using materials derived from related heterocyclic building blocks.

| Parent Building Block | Sensor Material Type | Target Analyte | Sensing Mechanism |

| 5,5'-Dibromo-2,2'-bithiophene | Organic Thin-Film Transistor (OTFT) ossila.com | Trinitrobenzene, Glucose | Change in channel current |

| 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | Metal-Organic Framework (MOF) mdpi.com | Gossypol, Antibiotics | Fluorescence quenching |

| 2,2'-bithiophen-5,5'-dicarboxylate | Metal-Organic Framework (MOF) | Gases (e.g., CO2) | Adsorption-based response |

Computational and Theoretical Investigations of 2,2 Dibromo 5,5 Bithiazole and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the ground-state electronic properties of bithiazole-based materials. srce.hrrsc.org These calculations provide fundamental information about molecular geometry, orbital energies, and electron distribution, which are essential for predicting the behavior of these materials in electronic devices. For instance, DFT calculations have been performed on derivatives of 2,2'-diphenyl-5,5'-bithiazole to understand their potential as n-type organic semiconductors. srce.hr The electron-deficient nature of the bithiazole unit, often studied via DFT, contributes to lower Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for the air stability of the resulting materials. nii.ac.jp

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. researchgate.net The energy and spatial distribution of these orbitals determine a molecule's ability to donate or accept electrons. For bithiazole derivatives, DFT calculations reveal that the HOMO and LUMO levels can be tuned by modifying the molecular structure. researchgate.net

In donor-acceptor (D-A) copolymers incorporating bithiazole, the HOMO is typically localized on the electron-donating unit, while the LUMO resides on the electron-accepting bithiazole segment. researchgate.net This spatial separation is a key feature for facilitating charge separation in photovoltaic applications. Theoretical calculations on biphenyl (B1667301) end-capped bithiazole oligomers have been used to determine the HOMO and LUMO energy levels, providing insights into charge injection barriers with different electrode materials like gold and calcium. rsc.org Furthermore, analysis of the LUMO contours of fluorinated 2,2'-diphenyl-5,5'-bithiazole derivatives has shown that a significant overlap between submolecular orbitals can facilitate electron hopping between molecules, leading to higher predicted electron mobility. srce.hr

| Compound/Polymer Model | HOMO (eV) | LUMO (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|

| PTTBTz (D-A Copolymer) | -5.20 | Not Specified | Not Specified | researchgate.net |

| BP2Tz(in) (Biphenyl end-capped bithiazole) | -5.83 | -2.31 | B3LYP | rsc.org |

| Model for P1 (Bithiazole-Benzodithiophene Polymer) | -5.18 | -2.82 | TD-DFT | nii.ac.jp |

| Model for P2 (Bithiazole-Benzodithiophene Polymer) | -5.23 | -2.81 | TD-DFT | nii.ac.jp |

| Model for P3 (Bithiazole-Benzodithiophene Polymer) | -5.21 | -2.81 | TD-DFT | nii.ac.jp |

The energy difference between the HOMO and LUMO levels defines the electronic band gap (Eg), a critical parameter for any semiconductor. A smaller band gap generally allows the material to absorb a broader range of the solar spectrum, which is desirable for solar cells. researchgate.net DFT calculations are routinely used to predict the band gaps of new materials before their synthesis. For polymers derived from 5,5'-dibromo-2,2'-bithiazole (B8738678), the calculated optical band gaps are influenced by the comonomer unit. nii.ac.jp For example, copolymers of bithiazole and cyclopentadithiophene exhibit low bandgaps of around 1.8-1.9 eV due to intramolecular charge transfer. researchgate.net

Electron affinity, the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is another key property. A higher electron affinity is characteristic of good n-type (electron-transporting) materials. Theoretical studies have shown that the 2,2'-bithiazole (B7772081) isomer possesses a higher electron affinity than the 4,4'-isomer, which influences its chemical stability and reactivity.

| Polymer | Optical Band Gap (eV) | Method | Reference |

|---|---|---|---|

| PehCDT-BT | ~1.9 | Experimental (Absorption Onset) | researchgate.net |

| PocCDT-BT | ~1.9 | Experimental (Absorption Onset) | researchgate.net |

| PehCDT-TZ | ~1.8 | Experimental (Absorption Onset) | researchgate.net |

| PocCDT-TZ | ~1.8 | Experimental (Absorption Onset) | researchgate.net |

| P1 (Bithiazole-Benzodithiophene) | 2.09 | Experimental (Absorption Onset) | nii.ac.jp |

| P2 (Bithiazole-Benzodithiophene) | 2.10 | Experimental (Absorption Onset) | nii.ac.jp |

| P3 (Bithiazole-Benzodithiophene) | 2.12 | Experimental (Absorption Onset) | nii.ac.jp |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited-state properties, such as light absorption and emission. sci-hub.stnih.govresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the peaks in a molecule's UV-visible absorption spectrum. acgpubs.orgresearchgate.net This predictive power is invaluable for designing dyes and pigments with specific colors or for tuning the absorption profile of materials used in solar cells. sci-hub.st For bithiazole-based polymers, TD-DFT calculations have been used to simulate their absorption spectra, showing good agreement with experimental measurements. nii.ac.jp

TD-DFT allows for the direct calculation of absorption and emission wavelengths by modeling the electronic transitions between the ground and excited states. nih.govresearchgate.net For example, TD-DFT calculations on a boron-doped derivative of 5,5′-Dibromo-2,2′-bithiophene predicted that doping would shift the maximum absorption and emission peaks to longer wavelengths (a bathochromic shift). researchgate.net Specifically, the absorbance peak was predicted to shift from 292 nm to 324 nm, and the emission peak from 392 nm to 440 nm, indicating that chemical modification can effectively tune the material's photophysical properties. researchgate.net In studies of bithiazole-based polymers, TD-DFT has been used to confirm that the primary electronic transition is a π-π* transition rather than a pure charge-transfer transition. nii.ac.jp

| Compound | Predicted Max Absorption (λmax, nm) | Predicted Max Emission (λem, nm) | Method/Functional | Reference |

|---|---|---|---|---|

| 5,5′-Dibromo-2,2′-bithiophene | 292 | 392 | CAM-B3LYP | researchgate.net |

| Boron-doped 5,5′-Dibromo-2,2′-bithiophene | 324 | 440 | CAM-B3LYP | researchgate.net |

| Model for P1 (Bithiazole-based Polymer) | 498 | Not Calculated | TD-DFT | nii.ac.jp |

| Model for P2 (Bithiazole-based Polymer) | 494 | Not Calculated | TD-DFT | nii.ac.jp |

| Model for P3 (Bithiazole-based Polymer) | 493 | Not Calculated | TD-DFT | nii.ac.jp |

Molecular Dynamics and Molecular Modeling of Bithiazole Systems

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes, molecular recognition, and binding processes that static models cannot capture. nih.govacs.org MD simulations have been applied to bithiazole-containing systems to understand their complex interactions in biological environments.

For example, MD simulations were used to investigate how substituted 4,5'-bithiazole (B13884804) derivatives bind to the ATP-binding site of human DNA topoisomerase IIα, a cancer drug target. nih.govacs.org These simulations revealed the dynamic interactions, such as hydrogen bonds, that stabilize the inhibitor within the active site, providing crucial information for the rational design of more potent inhibitors. nih.govacs.org In another significant study, MD simulations were employed to explore the interaction between DNA and the bithiazole tail of bleomycin, an anticancer antibiotic. researchgate.netscirp.orgscirp.org These simulations helped to understand how the bithiazole moiety intercalates with DNA strands and contributes to the drug's DNA-cleaving activity. scirp.orgscirp.org

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. researchgate.net This process is fundamental to the operation of many organic electronic materials. In D-A copolymers containing the electron-deficient bithiazole unit, the ICT interaction between the donor and acceptor moieties is responsible for their low bandgaps and broad absorption spectra. researchgate.net

Theoretical calculations are essential for confirming and characterizing ICT processes. researchgate.net Studies on some cross-conjugated bithiazole systems have shown a unique ICT mechanism where charge is transferred from one molecular axis to another in the excited state. researchgate.net However, in other bithiazole-based polymers, TD-DFT calculations have indicated that the lowest energy electronic transition has more π-π* character than ICT character, demonstrating the importance of detailed computational analysis in correctly assigning the nature of excited states. nii.ac.jp The ability to computationally model and understand ICT is critical for designing materials with tailored optoelectronic properties, such as those needed for efficient charge separation in organic solar cells or for creating materials with novel electrochromic or mechanochromic behaviors. researchgate.net

Theoretical Insights into Polymerization Mechanisms (e.g., SNAr)

The synthesis of conjugated polymers from 2,2'-Dibromo-5,5'-bithiazole and its derivatives often involves step-growth polymerization reactions. Among these, the Nucleophilic Aromatic Substitution (SNAr) polymerization is a significant pathway, particularly when strong electron-withdrawing groups are present on the aromatic rings, or when the aromatic system itself is inherently electron-deficient, as is the case with the bithiazole unit. Computational and theoretical investigations provide crucial insights into the underlying mechanisms of these polymerization processes, helping to rationalize experimental observations and guide the design of new materials.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of the SNAr mechanism. mdpi.com Generally, the SNAr reaction proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as the Meisenheimer complex. pressbooks.pubfrontiersin.org The reaction is initiated by the nucleophilic attack on an electron-deficient aromatic carbon atom bearing a suitable leaving group, such as a halogen. pressbooks.pub The bithiazole ring system, being electron-deficient, is inherently activated towards such nucleophilic attack.

Key theoretical insights into the SNAr polymerization of 2,2'-Dibromo-5,5'-bithiazole can be summarized as follows:

Activation of the Bithiazole Core: The electron-deficient nature of the thiazole (B1198619) rings in the 2,2'-bithiazole unit makes the carbon atoms susceptible to nucleophilic attack. DFT calculations can quantify the electrophilicity of the carbon atoms, often showing that the positions bearing the bromine atoms (C2 and C2') are highly electrophilic. acs.org The presence of two nitrogen atoms in the bithiazole structure significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the initial nucleophilic addition. researchgate.net

Leaving Group Ability: The nature of the leaving group is crucial for the second step of the SNAr mechanism, which involves the elimination of the halide to restore aromaticity. pressbooks.pub Bromine is a reasonably good leaving group. Theoretical calculations can model the potential energy surface for the departure of the bromide ion, providing insights into the energy barrier for this step. In many SNAr reactions, the addition of the nucleophile is the rate-limiting step, especially with good leaving groups like bromine. mdpi.com

Reaction Pathway and Regioselectivity: In the context of polymerization, where the monomer can react at two sites, theoretical calculations can predict the preferred reaction pathway. For a symmetrical monomer like 2,2'-Dibromo-5,5'-bithiazole, the two bromine atoms are chemically equivalent. However, upon the first substitution, the electronic properties of the monomer change, which can influence the reactivity of the second bromine atom. DFT calculations can model the growing polymer chain and predict how the electronic structure evolves, thereby providing insights into the polymerization kinetics and the regularity of the resulting polymer chain.

Solvent Effects: The solvent can play a significant role in SNAr reactions by stabilizing the charged intermediates and transition states. researchgate.net Computational models can incorporate solvent effects, either implicitly using continuum models or explicitly by including solvent molecules in the calculation. These studies can help in selecting the optimal solvent to enhance the reaction rate and yield of the polymerization.

While specific computational studies exclusively detailing the SNAr polymerization of 2,2'-Dibromo-5,5'-bithiazole are not extensively reported in the public domain, the general principles derived from theoretical investigations of SNAr reactions on other electron-deficient aromatic and heteroaromatic systems provide a robust framework for understanding this process. acs.orgnih.govresearchgate.net These theoretical tools are invaluable for predicting the feasibility of polymerization, understanding the reaction mechanism at a molecular level, and designing next-generation bithiazole-based polymers for various electronic applications.

Data Tables

Table 1: Theoretical Parameters Influencing SNAr Reactions

| Parameter | Theoretical Insight | Relevance to 2,2'-Dibromo-5,5'-bithiazole |

| Electrophilicity of Carbon | Calculated using methods like DFT to identify sites susceptible to nucleophilic attack. acs.org | The C2 and C2' positions are expected to be highly electrophilic due to the electron-withdrawing nature of the bithiazole core. |

| LUMO Energy | Lower LUMO energy facilitates nucleophilic attack. researchgate.net | The bithiazole unit inherently possesses a low-lying LUMO, activating it for SNAr polymerization. |

| Meisenheimer Complex Stability | The stability of this intermediate, calculated via DFT, influences the reaction rate. scirp.org | The negative charge can be delocalized across the bithiazole system, contributing to a relatively stable intermediate. |

| Leaving Group Departure Barrier | The energy barrier for the elimination of the leaving group can be calculated. mdpi.com | For a good leaving group like bromine, this barrier is generally lower than the initial addition step. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,2'-Dibromo-5,5'-bithiazole. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure.

¹H NMR: The ¹H NMR spectrum of 2,2'-Dibromo-5,5'-bithiazole in deuterated chloroform (B151607) (CDCl₃) typically exhibits a singlet at approximately 7.603 ppm, which corresponds to the two equivalent protons at the 4 and 4' positions of the bithiazole ring system. rsc.org In some instances, this singlet has been reported at 7.73 ppm. rsc.org The simplicity of the spectrum is a direct consequence of the molecule's symmetry.

¹³C NMR: The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation, showing characteristic peaks for the carbon atoms in the bithiazole core. Typical chemical shifts are observed around 152.79 ppm, 141.36 ppm, and 128.19 ppm. rsc.org These signals correspond to the different carbon environments within the molecule, including those bonded to nitrogen, sulfur, and bromine, as well as the carbon-carbon linkage between the two thiazole (B1198619) rings.

Table 1: NMR Data for 2,2'-Dibromo-5,5'-bithiazole

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference(s) |

|---|---|---|---|

| ¹H | CDCl₃ | 7.603 (s, 2H) | rsc.org |

| ¹H | CDCl₃ | 7.73 (s, 2H) | rsc.org |

| ¹³C | CDCl₃ | 152.79, 141.36, 128.19 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are employed to investigate the vibrational modes of 2,2'-Dibromo-5,5'-bithiazole and related structures, providing insights into the bonding and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of bithiazole derivatives shows characteristic absorption bands. For instance, the IR spectrum of 2,2'-bithiazole-5,5'-dicarbaldehyde, a related compound, displays a strong carbonyl (C=O) stretching vibration around 1663 cm⁻¹. clockss.org Vibrations associated with the thiazole ring are also observed, such as C=N and C=C stretching modes. In more complex structures derived from bithiazoles, such as polymers, characteristic peaks for carbonyls (1700–1653 cm⁻¹) and thiazole ring vibrations (around 1596 cm⁻¹) can be identified.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For materials incorporating bithiazole units, Raman spectra can be used to characterize the crystalline structure and molecular orientation. rsc.org The technique is particularly useful for studying the vibrational properties of conjugated systems and can be used to analyze the composition and structure of materials in both solid and solution states. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for examining the electronic transitions in 2,2'-Dibromo-5,5'-bithiazole and its derivatives, which are often colored compounds. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of quinoidal 2,2'-bithiazoles, which can be synthesized from 5,5'-dibromo-2,2'-bithiazoles, shows significant absorption in the visible and near-infrared regions. acs.org The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the bithiazole core. acs.org For example, the parent 2,2'-bithiazole-5,5'-dicarbaldehyde exhibits absorption maxima at 342 nm and 356 nm. clockss.org Polymers derived from 2,2'-Dibromo-5,5'-bithiazole also show distinct absorption profiles in both solution and thin-film states, which are indicative of their electronic band gap and potential for use in organic electronics. rsc.orgresearchgate.net

Table 2: UV-Vis Absorption Data for Selected Bithiazole Derivatives

| Compound | Solvent/State | λmax (nm) | Reference(s) |

|---|---|---|---|

| 2,2'-Bithiazole-5,5'-dicarbaldehyde | CH₂Cl₂ | 342, 356 | clockss.org |

| 5,5'-Bis(phenylethynyl)-2,2'-bithiazole | CH₂Cl₂ | 394 | clockss.org |

| Quinoidal 2,2'-bithiazoles | DCM | up to 842 | acs.org |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC) is a specialized type of size-exclusion chromatography used to determine the molecular weight distribution of polymers. sepscience.com This technique is crucial when 2,2'-Dibromo-5,5'-bithiazole is used as a monomer in polymerization reactions.

For polymers synthesized from 2,2'-Dibromo-5,5'-bithiazole, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.orgrsc.org These parameters are critical as they significantly influence the physical and electronic properties of the resulting polymers, such as their solubility, processability, and performance in electronic devices. Due to the potential for strong chain aggregation, high-temperature GPC (HT-GPC) with solvents like 1,2,4-trichlorobenzene (B33124) is often necessary for accurate analysis of these conjugated polymers. rsc.org

Table 3: GPC Data for Polymers Derived from Bithiazole Monomers

| Polymer | Mn (kDa) | Mw (kDa) | PDI | Reference(s) |

|---|---|---|---|---|

| P1 | 44.4 | 77.3 | 1.74 | rsc.org |

| P2 | 33.4 | 88.4 | 2.65 | rsc.org |

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For 2,2'-Dibromo-5,5'-bithiazole and its derivatives, XRD provides valuable information on their solid-state packing, crystallinity, and molecular orientation.

Single-crystal XRD can be used to definitively determine the molecular geometry, bond lengths, and bond angles. For polymers and thin films, XRD patterns reveal the degree of crystallinity and the packing arrangement of the polymer chains, which are crucial for charge transport in organic electronic devices. nii.ac.jpnycu.edu.tw For instance, the high crystallinity of some bithiazole-based polymers, as confirmed by XRD, is a key factor in their performance. nii.ac.jp The technique can also be used to characterize the structure of coordination complexes formed with bithiazole ligands. lakeheadu.ca

Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Potentials

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of 2,2'-Dibromo-5,5'-bithiazole and its derivatives. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of a molecule.

These redox potentials are directly related to the energy levels of the HOMO and LUMO. The onset potentials of oxidation and reduction from CV measurements are used to estimate these energy levels. nycu.edu.tw This information is vital for designing materials for organic electronics, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs), as it determines the efficiency of charge injection and transport. acs.orgucy.ac.cy For example, quinoidal 2,2'-bithiazoles have been shown to exhibit amphoteric redox behavior, meaning they can be both oxidized and reduced. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For 2,2'-Dibromo-5,5'-bithiazole, MS is used to confirm its identity and purity.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for C₆H₂Br₂N₂S₂ is calculated to be approximately 325.8006 amu. clockss.org The measured mass can confirm the elemental formula. clockss.org In addition to the molecular ion peak, the mass spectrum can also show fragmentation patterns that provide further structural information. For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the molecular weight distribution. nii.ac.jp

Table 4: Mass Spectrometry Data for 2,2'-Dibromo-5,5'-bithiazole

| Technique | m/z (calculated) | m/z (found) | Reference(s) |

|---|---|---|---|

| ESI-MS | 326.03 | 326.81 | rsc.org |

| HRMS | 325.8006 | 325.8007 | clockss.org |

Challenges and Future Research Directions in 2,2 Dibromo 5,5 Bithiazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2,2'-dibromo-5,5'-bithiazole is a critical first step for the creation of more complex bithiazole-based materials. While methods exist, the development of more efficient and environmentally friendly synthetic routes remains a key challenge.

Current synthetic approaches for 2,2'-dibromo-5,5'-bithiazole often begin with the synthesis of 2,2'-bithiazole (B7772081), which is then brominated. One common method to produce 2,2'-bithiazole involves a palladium-catalyzed coupling of 2-bromothiazole (B21250). rsc.orgrsc.org Following this, 2,2'-dibromo-5,5'-bithiazole can be prepared from 2,2'-bithiazole by reacting it with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). rsc.orgrsc.org Another approach involves the direct bromination of 2,2'-bithiazole using excess bromine in chloroform (B151607) with sodium bicarbonate. clockss.org

Future research should focus on developing "green" synthetic methods. This could involve exploring enzymatic catalysis or photoredox catalysis to reduce the reliance on harsh reagents and solvents. nih.gov Additionally, optimizing reaction conditions to improve yields and reduce the number of purification steps is crucial for large-scale production. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also contribute to a more sustainable and cost-effective process. acs.org

Table 1: Comparison of Synthetic Routes to 2,2'-Dibromo-5,5'-bithiazole

| Starting Material | Reagents and Conditions | Yield | Reference |

| 2,2'-bithiazole | N-bromosuccinimide (NBS), Dimethylformamide (DMF), 60°C | 95% | rsc.org |

| 2,2'-bithiazole | Bromine, Chloroform, Sodium Bicarbonate, Room Temperature | Good | clockss.org |

| 2-bromothiazole (multi-step) | 1. Pd(OAc)₂, i-Pr₂EtN, n-Bu₄NBr, Toluene (B28343), 120°C; 2. NBS, DMF, 60°C | 51% (overall) | rsc.org |

Strategies for Enhanced Solubility and Processability of Bithiazole-Based Materials

A significant hurdle in the practical application of bithiazole-based polymers is their often-limited solubility and processability. nii.ac.jp Many promising materials are difficult to dissolve in common organic solvents, which complicates their purification and the fabrication of thin films for electronic devices.

One effective strategy to improve solubility is the introduction of flexible alkyl side chains to the bithiazole core or adjacent aromatic units. acs.orgbradleydrose.com For example, the incorporation of branched 5-decylheptadecyl side chains has been shown to enhance polymer solubility, even in more environmentally friendly non-halogenated solvents. acs.orgbradleydrose.com The position and length of these side chains can be systematically varied to fine-tune the material's properties.

Another approach is the synthesis of co-oligomers with solubilizing end-caps. rsc.org Research has also explored the impact of different coupling patterns (e.g., head-to-head vs. head-to-tail) on polymer solubility and crystallinity. researchgate.net Future work should focus on developing a deeper understanding of how molecular architecture influences solubility to enable the rational design of highly processable materials.

Exploration of Novel Bithiazole Derivatives with Tunable Electronic Properties

The electron-deficient nature of the bithiazole ring system makes it an excellent building block for n-type and ambipolar organic semiconductors. core.ac.ukresearchgate.net The ability to tune the electronic properties of these materials is crucial for optimizing their performance in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs).

The electronic properties of bithiazole derivatives can be modified by introducing various functional groups. Electron-donating or electron-withdrawing substituents on the bithiazole core or on adjacent aromatic rings can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgresearchgate.net For instance, the introduction of ester groups can create an electron-deficient building unit, leading to polymers with enhanced electron transport capabilities. researchgate.net

Computational methods, such as density functional theory (DFT), are valuable tools for predicting the electronic and optical properties of new bithiazole derivatives before their synthesis. core.ac.ukresearchgate.net This allows for the pre-screening of a wide range of potential structures to identify those with the most promising characteristics. Future research should leverage these computational tools to design and synthesize novel bithiazole derivatives with precisely controlled electronic properties for specific applications. iist.ac.in

Expanding Applications in Emerging Fields of Advanced Materials

While much of the research on 2,2'-dibromo-5,5'-bithiazole has focused on its use in organic electronics, its unique properties suggest potential applications in other emerging fields. The ability of bithiazole derivatives to act as ligands for metal ions opens up possibilities in coordination chemistry and catalysis. isr-publications.com

The development of bithiazole-based sensors is another promising area. The electronic properties of these materials can be sensitive to their environment, making them suitable for detecting chemical or biological analytes. Furthermore, the structural similarity of the bithiazole unit to moieties found in some natural products, such as the anticancer drug bleomycin, suggests potential applications in medicinal chemistry and drug delivery. nih.gov

Future research should explore these less-conventional applications. For example, the synthesis of functionalized bithiazoles for use in photocatalysis or as components of metal-organic frameworks (MOFs) could lead to new materials with novel functionalities. acs.org

Overcoming Aggregation Phenomena in Solution-Processed Materials

Aggregation of conjugated polymers in solution is a common phenomenon that can significantly impact the morphology and performance of thin films. bradleydrose.com While some degree of aggregation can be beneficial for charge transport, uncontrolled aggregation can lead to poor film quality and device performance. scispace.comcore.ac.ukresearchgate.net

The aggregation behavior of bithiazole-based materials is influenced by factors such as the solvent, temperature, and the specific chemical structure of the polymer. bradleydrose.com The introduction of bulky side chains can help to control aggregation by increasing the distance between polymer backbones. bradleydrose.com The choice of solvent and the use of solvent additives can also be used to manage the degree of aggregation in solution. researchgate.net

A deeper understanding of the relationship between molecular structure, solution-phase aggregation, and solid-state morphology is needed. Techniques such as variable-temperature UV-vis spectroscopy and small-angle neutron scattering (SANS) can provide valuable insights into the aggregation process. This knowledge will enable the development of processing strategies to control aggregation and optimize the performance of solution-processed bithiazole-based devices. researchgate.net

Refinement of Structure-Property Relationships through Integrated Theoretical and Experimental Approaches

A comprehensive understanding of the relationship between the molecular structure of bithiazole derivatives and their macroscopic properties is essential for the rational design of new materials. researchgate.net This requires a synergistic approach that combines experimental synthesis and characterization with theoretical modeling. researchgate.netnju.edu.cn